molecular formula C14H19Cl2N3O2S B7031599 N-[(2,5-dichlorothiophen-3-yl)methyl]-4-[2-(methylamino)-2-oxoethyl]piperidine-1-carboxamide

N-[(2,5-dichlorothiophen-3-yl)methyl]-4-[2-(methylamino)-2-oxoethyl]piperidine-1-carboxamide

Cat. No.: B7031599
M. Wt: 364.3 g/mol
InChI Key: VKQLCBUNGIREDK-UHFFFAOYSA-N
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Description

N-[(2,5-dichlorothiophen-3-yl)methyl]-4-[2-(methylamino)-2-oxoethyl]piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a carboxamide group, a methylamino group, and a dichlorothiophene moiety

Properties

IUPAC Name

N-[(2,5-dichlorothiophen-3-yl)methyl]-4-[2-(methylamino)-2-oxoethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2N3O2S/c1-17-12(20)6-9-2-4-19(5-3-9)14(21)18-8-10-7-11(15)22-13(10)16/h7,9H,2-6,8H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQLCBUNGIREDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1CCN(CC1)C(=O)NCC2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dichlorothiophen-3-yl)methyl]-4-[2-(methylamino)-2-oxoethyl]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with an isocyanate or a carboxylic acid derivative under suitable conditions.

    Attachment of the Dichlorothiophene Moiety: The dichlorothiophene group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the dichlorothiophene moiety.

    Addition of the Methylamino Group: This step typically involves the reaction of the intermediate compound with a methylamine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The dichlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used to study the interactions of piperidine derivatives with biological macromolecules.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2,5-dichlorothiophen-3-yl)methyl]-4-[2-(methylamino)-2-oxoethyl]piperidine-1-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The dichlorothiophene moiety may enhance binding affinity through hydrophobic interactions, while the piperidine ring could facilitate proper orientation within the binding site. The carboxamide group may form hydrogen bonds with amino acid residues in the target protein, stabilizing the compound’s binding.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorothiophen-3-yl)methyl]-4-[2-(methylamino)-2-oxoethyl]piperidine-1-carboxamide
  • N-[(2,5-dichlorophenyl)methyl]-4-[2-(methylamino)-2-oxoethyl]piperidine-1-carboxamide

Uniqueness

N-[(2,5-dichlorothiophen-3-yl)methyl]-4-[2-(methylamino)-2-oxoethyl]piperidine-1-carboxamide is unique due to the presence of the dichlorothiophene moiety, which may confer distinct electronic and steric properties compared to similar compounds. This uniqueness can result in different biological activities and binding affinities, making it a valuable compound for further research and development.

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